N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide
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Description
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.364. The purity is usually 95%.
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Scientific Research Applications
Novel Pathways in Drug Metabolism and Bioactivity
Compounds with complex structures, including spiro and dioxaspiro motifs, often play significant roles in novel drug metabolism pathways or possess unique bioactive properties. For instance, the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 involves fatty acid conjugation, a novel pathway for drug metabolism in the nervous system (Högestätt et al., 2005). This highlights the potential for compounds like N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide to be involved in unique biochemical pathways or act as precursors to bioactive metabolites.
Herbicidal and Pesticidal Applications
The synthesis and herbicidal activity of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides demonstrate the potential for fluoro-substituted compounds in developing effective herbicides (Wu et al., 2011). Given the structural complexity and specific functional groups in N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide, it's plausible to investigate its use in agricultural applications, targeting weed control with minimal environmental impact.
Antiviral and Antimicrobial Research
Spiro and dioxaspiro derivatives have shown promise in antiviral and antimicrobial research. For example, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibited strong activity against the influenza A/H3N2 virus (Apaydın et al., 2020). This suggests that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide could be a candidate for developing new antiviral agents with a focus on targeting specific viral proteins or pathways.
Neuropharmacological Applications
The exploration of peripheral benzodiazepine receptor agonists, such as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, indicates the potential of spiro compounds in neuropharmacology (Okuyama et al., 1999). Given the structural uniqueness of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide, research could be directed towards its effects on neurological pathways, potentially leading to the development of novel therapeutics for neurological disorders.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c18-14-6-2-3-7-15(14)21-12-16(20)19-10-13-11-22-17(23-13)8-4-1-5-9-17/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWBYZHRSVGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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